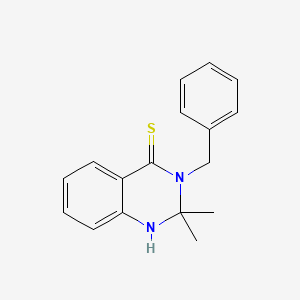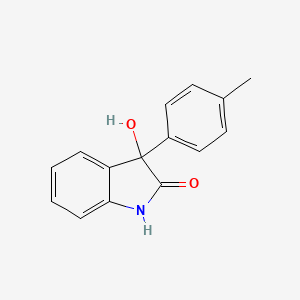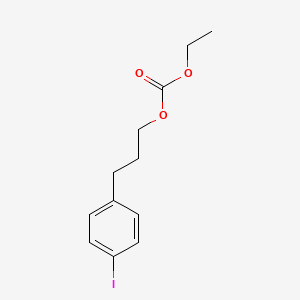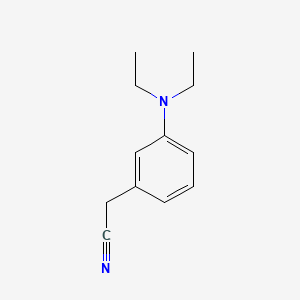
4(1H)-Quinazolinethione, 2,3-dihydro-2,2-dimethyl-3-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Quinazolinethione, 2,3-dihydro-2,2-dimethyl-3-(phenylmethyl)- is a heterocyclic compound that belongs to the quinazolinethione family This compound is characterized by a quinazoline ring system with a thione group at the 4-position, and it is further substituted with a 2,2-dimethyl-3-(phenylmethyl) group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinethione, 2,3-dihydro-2,2-dimethyl-3-(phenylmethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzamide with carbon disulfide in the presence of a base, followed by alkylation with 2,2-dimethyl-3-(phenylmethyl) halide. The reaction conditions often require refluxing in an organic solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
4(1H)-Quinazolinethione, 2,3-dihydro-2,2-dimethyl-3-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazoline derivatives, and substituted quinazolinethiones.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 4(1H)-Quinazolinethione, 2,3-dihydro-2,2-dimethyl-3-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, bind to DNA, and interfere with cellular processes. Its biological activity is attributed to the presence of the quinazoline ring and the thione group, which can form covalent bonds with target molecules.
相似化合物的比较
Similar Compounds
Quinazoline: Lacks the thione group but shares the quinazoline ring system.
Quinazolinone: Contains a carbonyl group instead of a thione group.
Thioquinazoline: Similar structure but with different substituents.
Uniqueness
4(1H)-Quinazolinethione, 2,3-dihydro-2,2-dimethyl-3-(phenylmethyl)- is unique due to its specific substitution pattern and the presence of the thione group, which imparts distinct chemical and biological properties compared to other quinazoline derivatives.
属性
CAS 编号 |
63991-68-4 |
|---|---|
分子式 |
C17H18N2S |
分子量 |
282.4 g/mol |
IUPAC 名称 |
3-benzyl-2,2-dimethyl-1H-quinazoline-4-thione |
InChI |
InChI=1S/C17H18N2S/c1-17(2)18-15-11-7-6-10-14(15)16(20)19(17)12-13-8-4-3-5-9-13/h3-11,18H,12H2,1-2H3 |
InChI 键 |
KJDOWELVVSEMAG-UHFFFAOYSA-N |
规范 SMILES |
CC1(NC2=CC=CC=C2C(=S)N1CC3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13943416.png)

![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B13943428.png)

![3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-phenyl-](/img/structure/B13943437.png)





![2-[(Oxiran-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B13943476.png)
![3-Bromo-6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13943497.png)
